5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene
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Overview
Description
5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-2-(chloromethyl)-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methyl group into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid.
Scientific Research Applications
5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
- 1-Bromo-2-chloro-3-methylbenzene
- 1-Chloro-2-bromo-3-methylbenzene
Uniqueness
5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a chloromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H7BrCl2 |
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Molecular Weight |
253.95 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-(chloromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3H,4H2,1H3 |
InChI Key |
WNNRQSREZKLDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)Cl)Br |
Origin of Product |
United States |
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